molecular formula C20H16BrFN2O4S B4539518 2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide

2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide

Cat. No.: B4539518
M. Wt: 479.3 g/mol
InChI Key: FEGBJCAFLMLFNG-LICLKQGHSA-N
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Description

2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a bromo-substituted phenoxy group, a thiazolidinone moiety, and a fluorophenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Moiety: The thiazolidinone ring can be synthesized by reacting ethyl acetoacetate with thiourea under acidic conditions to form 3-ethyl-2,4-dioxo-1,3-thiazolidine.

    Bromination of Phenol: The phenol derivative is brominated using bromine in the presence of a suitable solvent like acetic acid to obtain 2-bromo-4-hydroxybenzaldehyde.

    Condensation Reaction: The brominated phenol is then subjected to a condensation reaction with the thiazolidinone derivative in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-fluoroaniline and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the thiazolidinone ring.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. The presence of the thiazolidinone ring, phenoxy group, and fluorophenyl acetamide moiety suggests potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiazolidinone ring may interact with enzymes or receptors, while the phenoxy and fluorophenyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-chlorophenyl)acetamide
  • 2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a distinct and valuable compound for research and development.

Properties

IUPAC Name

2-[2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O4S/c1-2-24-19(26)17(29-20(24)27)10-12-3-8-16(15(21)9-12)28-11-18(25)23-14-6-4-13(22)5-7-14/h3-10H,2,11H2,1H3,(H,23,25)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGBJCAFLMLFNG-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)Br)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)Br)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide
Reactant of Route 4
2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide

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